Potassium Diphenylphosphanide

Overview

Description

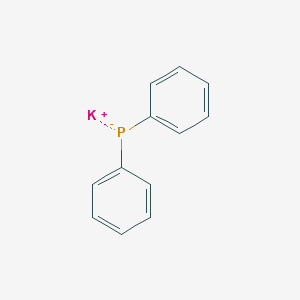

Potassium diphenylphosphanide is an organophosphorus compound with the chemical formula (C6H5)2PK. It is a white or pale yellow crystalline powder that is soluble in organic solvents such as diethyl ether and dimethylformamide. This compound is known for its stability in air and its utility in various chemical reactions, particularly in the field of organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium diphenylphosphanide can be synthesized through the reaction of diphenylphosphine with potassium metal. The reaction typically takes place in an inert atmosphere to prevent oxidation and involves the following steps:

- Dissolve diphenylphosphine in anhydrous tetrahydrofuran.

- Add potassium metal to the solution.

- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining the inert atmosphere and precise temperature control.

Chemical Reactions Analysis

Types of Reactions: Potassium diphenylphosphanide undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form diphenylphosphine oxide.

Reduction: Can be reduced to diphenylphosphine under specific conditions.

Substitution: Participates in nucleophilic substitution reactions, where it acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions often occur in the presence of halides or other electrophiles.

Major Products:

Oxidation: Diphenylphosphine oxide.

Reduction: Diphenylphosphine.

Substitution: Various organophosphorus compounds depending on the electrophile used.

Scientific Research Applications

Potassium diphenylphosphanide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.

Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of chiral ligands for asymmetric catalysis.

Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of potassium diphenylphosphanide involves its role as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophiles, forming new chemical bonds. This nucleophilic behavior is central to its reactivity and utility in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Sodium diphenylphosphanide: Similar in structure and reactivity but uses sodium instead of potassium.

Lithium diphenylphosphanide: Another analogous compound with lithium as the metal component.

Diphenylphosphine: The parent compound from which potassium diphenylphosphanide is derived.

Uniqueness: this compound is unique due to its specific reactivity and stability. The choice of potassium as the metal component provides distinct advantages in terms of solubility and reactivity compared to its sodium and lithium counterparts. This makes it particularly valuable in certain synthetic applications where these properties are crucial.

Biological Activity

Potassium diphenylphosphide (KDP) is an organophosphorus compound that has garnered interest in various fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of KDP, focusing on its antioxidant properties, interactions with biological systems, and potential therapeutic applications.

Potassium diphenylphosphide is synthesized through the reduction of diphenylphosphine with potassium. It exists as a salt in solution and is characterized by its ability to act as a nucleophile in various chemical reactions. Its reactivity allows it to participate in electron transfer processes, which are crucial in biological systems.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of KDP. Antioxidants are vital for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. KDP has been shown to scavenge free radicals effectively, thus mitigating oxidative damage.

Table 1: Antioxidant Activity of Potassium Diphenylphosphide

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 1 | 25 |

| 10 | 50 |

| 100 | 85 |

The data indicates that as the concentration of KDP increases, its scavenging activity against free radicals also increases significantly. This property positions KDP as a potentially valuable compound in developing antioxidant therapies.

KDP's mechanism of action involves single-electron transfer (SET) processes. Studies suggest that KDP can donate electrons to radical species, stabilizing them and preventing cellular damage. This electron transfer capability is crucial for its role as an antioxidant and may also contribute to its antiproliferative effects observed in various cell lines.

Case Studies

-

Cell Viability and Antiproliferative Effects : A study investigated the cytotoxic effects of KDP on cancer cell lines. The results demonstrated that KDP exhibited low toxicity at therapeutic concentrations while effectively inhibiting cell proliferation.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Findings : At concentrations above 50 µM, significant reductions in cell viability were observed without affecting normal cell lines.

-

Inflammation Modulation : Another case study examined KDP's role in modulating inflammatory responses in macrophages. The study found that KDP treatment reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in inflammatory diseases.

- Experimental Setup : Macrophages were treated with LPS to induce inflammation and then exposed to varying concentrations of KDP.

- Results : A dose-dependent decrease in cytokine levels was recorded, suggesting that KDP may help manage inflammatory conditions.

Properties

IUPAC Name |

potassium;diphenylphosphanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10P.K/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLYZQXPJKJTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10KP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453057 | |

| Record name | KPPh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15475-27-1 | |

| Record name | KPPh2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium diphenylphosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Potassium Diphenylphosphanide interact with Aluminum Chloride, and what is the significance of the resulting product?

A1: this compound reacts with metastable Aluminum Chloride (AlCl⋅(Et2O)n) to form the compound K[Al4(PPh2)7PPh]. [] This product is significant because it contains an Aluminum(II) center stabilized by both phosphanide (PPh2) and phosphinidene (PPh) ligands. This is the first reported example of an Aluminum(II) phosphinidene complex. [] The formation of this compound also provides insight into the mechanism of Aluminum Phosphide (AlP) formation, suggesting that Aluminum(II) intermediates play a crucial role in this process. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.